Enantiomeric Purity: (6R) vs. (6S) Configuration Determines Biological Stereoselectivity
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine possesses defined (R) stereochemistry at the 6-position of the spirocyclic core. The (6S)-enantiomer (CAS 1980007-42-8) shares identical molecular formula (C12H21NO4) and molecular weight (243.30 g/mol) but is configurationally distinct . While direct head-to-head biological data for this specific pair are not publicly available, the patent literature demonstrates that oxa-azaspiro derivatives with defined chirality exhibit enantioselective binding to therapeutic targets such as PI3Kδ and sigma receptors [1], establishing that (R) vs. (S) configuration is a critical determinant of pharmacological activity.
| Evidence Dimension | Chirality and enantiomeric configuration |
|---|---|
| Target Compound Data | (6R)-enantiomer, CAS 1427175-16-3, MW 243.30 |
| Comparator Or Baseline | (6S)-enantiomer, CAS 1980007-42-8, MW 243.30 |
| Quantified Difference | No difference in MW or formula; stereochemical inversion at C-6 chiral center |
| Conditions | Enantiomeric comparison; biological stereoselectivity inferred from patent disclosures for related oxa-azaspiro series targeting PI3Kδ and sigma receptors [1] |
Why This Matters
Procurement of the correct enantiomer is mandatory for SAR studies and lead optimization, as the (S) isomer may produce false-negative or off-target results, wasting discovery resources.
- [1] Jiangsu Hengrui Pharmaceuticals Co., Ltd. OXA-AZASPIRO DERIVATIVE, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF. US Patent Application US2023/0234962A1, 2023. View Source
